molecular formula C7H7NO2 B063068 2,3-Dihydrofuro[3,2-b]pyridine 4-oxide CAS No. 193605-31-1

2,3-Dihydrofuro[3,2-b]pyridine 4-oxide

Cat. No. B063068
M. Wt: 137.14 g/mol
InChI Key: AWFXFIHJBRWEAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydrofuro[3,2-b]pyridine 4-oxide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is synthesized through a variety of methods and has been shown to exhibit various biochemical and physiological effects. In

Mechanism Of Action

The exact mechanism of action of 2,3-Dihydrofuro[3,2-b]pyridine 4-oxide is not fully understood. However, studies have suggested that the compound may exert its effects through the inhibition of enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition may lead to increased levels of acetylcholine in the brain, which can result in improved cognitive function. Additionally, the compound may also exhibit its antitumor and anti-inflammatory activities through the modulation of various signaling pathways.

Biochemical And Physiological Effects

2,3-Dihydrofuro[3,2-b]pyridine 4-oxide has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, the compound has been shown to possess anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases, such as rheumatoid arthritis. Furthermore, the compound has been shown to possess antiviral activity against certain viruses, such as herpes simplex virus type 1.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,3-Dihydrofuro[3,2-b]pyridine 4-oxide in lab experiments is its potential as a drug candidate. The compound has been shown to exhibit various activities that make it a promising candidate for the development of new drugs. Additionally, the compound is relatively easy to synthesize and can be obtained in high purity and yield. However, one limitation of using 2,3-Dihydrofuro[3,2-b]pyridine 4-oxide in lab experiments is its potential toxicity. Studies have shown that the compound can exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2,3-Dihydrofuro[3,2-b]pyridine 4-oxide. One direction is the development of new drugs based on the compound. The various activities exhibited by the compound make it a promising candidate for the development of drugs for the treatment of cancer, inflammation, and viral infections. Another direction is the study of the compound's mechanism of action. Further research is needed to fully understand how the compound exerts its effects. Additionally, the compound's potential toxicity should be further investigated to determine its safety for use in humans. Finally, the compound's potential as a tool for chemical biology should be explored, as it may be useful for the study of various signaling pathways and enzymes.

Synthesis Methods

2,3-Dihydrofuro[3,2-b]pyridine 4-oxide can be synthesized through a variety of methods, including the reaction of pyridine-2-carboxylic acid with ethyl acetoacetate, followed by cyclization and oxidation. The compound can also be synthesized through the reaction of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and oxidation. These methods have been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

2,3-Dihydrofuro[3,2-b]pyridine 4-oxide has been extensively studied for its potential applications in drug discovery and development. The compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been shown to possess potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These activities make 2,3-Dihydrofuro[3,2-b]pyridine 4-oxide a promising candidate for the development of new drugs.

properties

IUPAC Name

4-oxido-2,3-dihydrofuro[3,2-b]pyridin-4-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-8-4-1-2-7-6(8)3-5-10-7/h1-2,4H,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFXFIHJBRWEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1[N+](=CC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrofuro[3,2-b]pyridine 4-oxide

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